molecular formula C11H16N4O B1423006 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide CAS No. 1311314-09-6

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide

Cat. No.: B1423006
CAS No.: 1311314-09-6
M. Wt: 220.27 g/mol
InChI Key: IBEOPPSHIJDGJS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide is a heterocyclic compound with the molecular formula C11H16N4O. This compound is known for its unique structure, which includes a pyridazine ring substituted with dimethyl groups and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridazine precursor, such as 5,6-dimethylpyridazine, which is reacted with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEOPPSHIJDGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196851
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-09-6
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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